molecular formula C9H7FN2O B12945671 2-Amino-6-fluoroquinolin-3-ol

2-Amino-6-fluoroquinolin-3-ol

Cat. No.: B12945671
M. Wt: 178.16 g/mol
InChI Key: PEKGKWKFCIYYJF-UHFFFAOYSA-N
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Description

2-Amino-6-fluoroquinolin-3-ol is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoroquinolin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with suitable reagents to form the quinoline ring system. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoroquinolin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

2-Amino-6-fluoroquinolin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antibacterial and antiviral activities.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: It is used in the development of new materials, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoroquinolin-3-ol involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with target enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoroquinolin-4-carbaldehyde
  • 6-Fluoro-2-cyanoquinolone
  • 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione

Uniqueness

2-Amino-6-fluoroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both an amino group and a fluorine atom on the quinoline ring enhances its potential for various applications compared to other similar compounds .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

2-amino-6-fluoroquinolin-3-ol

InChI

InChI=1S/C9H7FN2O/c10-6-1-2-7-5(3-6)4-8(13)9(11)12-7/h1-4,13H,(H2,11,12)

InChI Key

PEKGKWKFCIYYJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)O)N

Origin of Product

United States

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